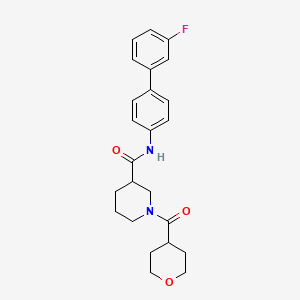![molecular formula C19H25ClN4O B5952162 N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B5952162.png)
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a pyrazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through a condensation reaction with the piperidine intermediate.
Final Amide Formation: The final step involves the formation of the amide bond through a coupling reaction between the piperidine-pyrazole intermediate and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) facilitate substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with substituted chlorophenyl groups.
Scientific Research Applications
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide
- N-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide
Uniqueness
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-23-12-16(11-21-23)6-9-19(25)22-18-3-2-10-24(14-18)13-15-4-7-17(20)8-5-15/h4-5,7-8,11-12,18H,2-3,6,9-10,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBZUJZKKIPKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-C-ethyl-N-(phenanthridin-6-ylamino)carbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one](/img/structure/B5952082.png)
![2-[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5952090.png)
![(2E)-2-methyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-buten-1-amine](/img/structure/B5952111.png)
![N-(3-{[(3-chlorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5952127.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5952128.png)
![N-(2-fluorophenyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B5952131.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5952136.png)
![ethyl 3-(2-methylbenzyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5952142.png)

![1-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5952153.png)
![(4-methoxy-2-methylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5952154.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-fluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B5952159.png)
![1-(3-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5952164.png)
![N-cyclobutyl-5-{1-[3-(3-thienyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5952180.png)
